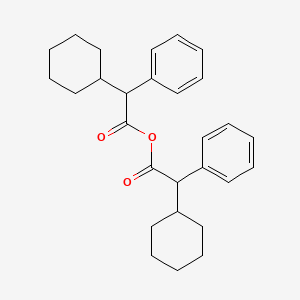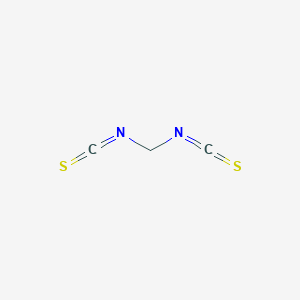
Diisothiocyanatomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisothiocyanatomethane is an organic compound with the molecular formula C₃H₂N₂S₂. It is characterized by the presence of two isothiocyanate groups attached to a central methane carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisothiocyanatomethane can be synthesized through several methods. One common approach involves the reaction of methylene chloride with potassium thiocyanate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methylene chloride with thiocyanate salts in a high-pressure reactor. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diisothiocyanatomethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming a variety of substituted isothiocyanates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Substituted isothiocyanates
Scientific Research Applications
Diisothiocyanatomethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying protein interactions and enzyme activities.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism by which diisothiocyanatomethane exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly significant in the context of its potential anticancer properties, where it targets specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Methyl isothiocyanate: Similar in structure but contains only one isothiocyanate group.
Phenyl isothiocyanate: Contains a phenyl group instead of a methane backbone.
Ethyl isothiocyanate: Similar to methyl isothiocyanate but with an ethyl group .
Properties
CAS No. |
13061-19-3 |
|---|---|
Molecular Formula |
C3H2N2S2 |
Molecular Weight |
130.20 g/mol |
IUPAC Name |
diisothiocyanatomethane |
InChI |
InChI=1S/C3H2N2S2/c6-2-4-1-5-3-7/h1H2 |
InChI Key |
KVKKJNWIWXXVLK-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


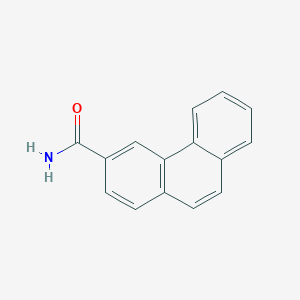
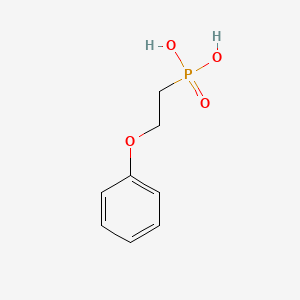
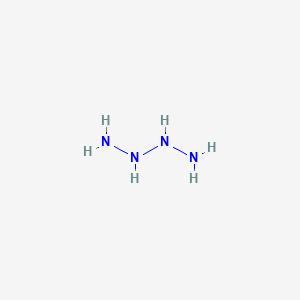

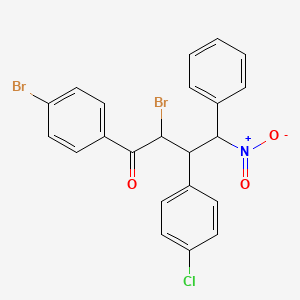
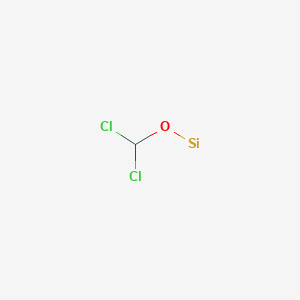
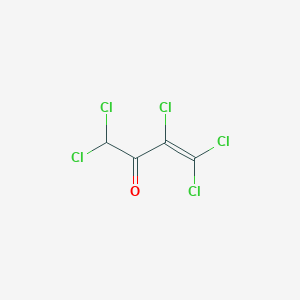
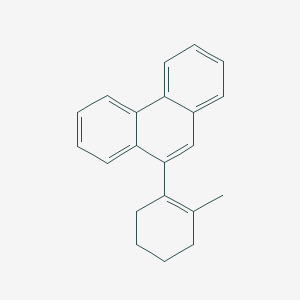
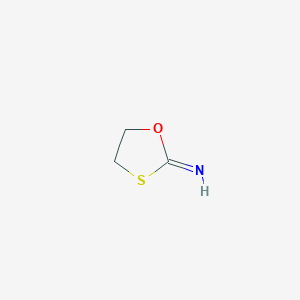
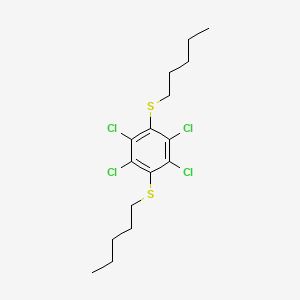
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
